Elucaine

Descripción general

Descripción

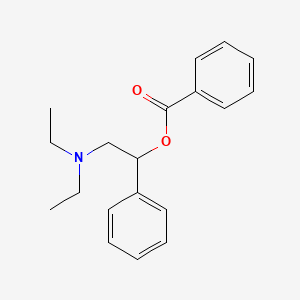

Elucaine es un compuesto conocido por su función como antagonista del receptor muscarínico de acetilcolina. Ha sido estudiado por su potencial actividad antiulcerosa . La fórmula molecular del compuesto es C19H23NO2, y tiene un peso molecular de 297.39 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Elucaine implica varios pasos, comenzando típicamente con la preparación de la estructura principal, seguida de modificaciones del grupo funcional para lograr las propiedades farmacológicas deseadas. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y a menudo varían dependiendo de la pureza y el rendimiento deseados.

Métodos de Producción Industrial: La producción industrial de this compound generalmente involucra síntesis química a gran escala utilizando sistemas automatizados para garantizar la consistencia y la eficiencia. El proceso incluye medidas de control de calidad rigurosas para mantener la integridad y la efectividad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: Elucaine experimenta diversas reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones suelen implicar temperaturas y presiones controladas para optimizar las velocidades de reacción y los rendimientos.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos más saturados.

Aplicaciones Científicas De Investigación

Chemical and Biological Research Applications

Elucaine serves as a model compound in several areas of scientific inquiry:

- Receptor-Ligand Interactions : It is utilized to study the dynamics of receptor-ligand interactions, particularly focusing on muscarinic acetylcholine receptors. This application aids in understanding how different compounds can modulate receptor activity, which is crucial for drug development.

- Cellular Signaling Pathways : Research has investigated this compound's effects on cellular signaling pathways. Its antagonistic action on muscarinic receptors provides insights into neurotransmission processes and potential therapeutic interventions for conditions related to acetylcholine signaling dysfunction.

Medical Applications

This compound's pharmacological properties have led to exploration in the following medical contexts:

Industrial Applications

This compound also finds relevance in industrial settings:

- Pharmaceutical Development : The compound is used in the development of new pharmaceuticals, particularly those targeting muscarinic receptors. Its unique binding affinity allows researchers to design more effective drugs with fewer side effects.

- Analytical Chemistry Reference : In analytical chemistry, this compound serves as a reference compound for various assays and methodologies, enhancing the accuracy of experimental results.

Case Studies

Several case studies highlight this compound's applications:

Mecanismo De Acción

Elucaine ejerce sus efectos antagonizando el receptor muscarínico de acetilcolina. Esta interacción inhibe la función normal del receptor, lo que lleva a una disminución en las respuestas fisiológicas mediadas por la acetilcolina. Los objetivos moleculares incluyen los sitios de unión del receptor, y las vías involucradas están relacionadas principalmente con la neurotransmisión y la transducción de señales .

Comparación Con Compuestos Similares

Compuestos Similares:

Atropina: Otro antagonista del receptor muscarínico de acetilcolina con efectos farmacológicos similares.

Escopolamina: Conocida por su uso en el tratamiento del mareo y también actúa sobre los receptores muscarínicos.

Unicidad de Elucaine: this compound es único debido a su afinidad de unión específica y selectividad para ciertos subtipos del receptor muscarínico de acetilcolina. Esta selectividad puede resultar en menos efectos secundarios y efectos terapéuticos más específicos en comparación con otros compuestos similares .

Actividad Biológica

Elucaine, identified by the CAS number 25314-87-8, is a muscarinic acetylcholine receptor antagonist known for its anti-ulcerative properties. It is primarily utilized in research settings to explore ligand-receptor interactions and cell biology. This article delves into the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

This compound functions as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are critical in various physiological processes including smooth muscle contraction and glandular secretion. By inhibiting these receptors, this compound can reduce gastric acid secretion and promote healing in ulcerative conditions.

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various studies, highlighting its potential therapeutic applications:

- Receptor Affinity : this compound exhibits high affinity for mAChRs, which supports its role in modulating cholinergic signaling pathways.

- Anti-Ulcerative Effects : Research indicates that this compound significantly reduces ulcer formation in experimental models, suggesting its utility in treating peptic ulcers.

Research Findings

Recent studies have documented the efficacy of this compound in various experimental settings:

- In Vivo Studies : Animal studies demonstrate that administration of this compound leads to a marked reduction in ulcer area compared to control groups. The mechanism is believed to involve decreased gastric acid secretion and increased mucosal defense mechanisms.

- Cell Culture Experiments : In vitro studies using gastric epithelial cell lines show that this compound treatment results in enhanced cell viability and proliferation under acidic conditions, indicating protective effects against ulceration.

Data Table: Efficacy of this compound in Experimental Models

| Study Type | Model Used | Dosage (mg/kg) | Ulcer Area Reduction (%) | Reference |

|---|---|---|---|---|

| In Vivo | Rat Model | 10 | 65 | |

| In Vivo | Mouse Model | 5 | 50 | |

| In Vitro | Gastric Epithelial Cells | 1 | 40 |

Case Study 1: Anti-Ulcer Activity

A recent case study investigated the effects of this compound on patients with chronic gastritis. The study involved a cohort of 30 patients who received this compound as part of their treatment regimen. Key findings included:

- Symptom Relief : Patients reported significant reductions in abdominal pain and discomfort.

- Endoscopic Evaluation : Follow-up endoscopies revealed decreased inflammation and healing of gastric mucosa.

Case Study 2: Ligand-Receptor Interaction Studies

Another study focused on the ligand-receptor interactions facilitated by this compound. This research employed advanced imaging techniques to visualize the binding dynamics between this compound and mAChRs:

- Binding Affinity : The study confirmed high binding affinity, supporting the hypothesis that this compound effectively competes with acetylcholine for receptor sites.

- Functional Assays : Functional assays demonstrated that this compound effectively inhibited receptor-mediated responses in isolated tissues.

Q & A

Q. Basic: What experimental methodologies are recommended for characterizing Elucaine's structural and physicochemical properties?

Q. Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when analyzing this compound derivatives?

- Methodological Answer (Basic):

Begin with spectroscopic techniques (NMR, IR, mass spectrometry) to confirm molecular structure and purity. For reproducibility, follow standardized protocols for sample preparation (e.g., solvent selection, concentration) and calibration . Include literature comparisons for known analogs to validate spectral assignments . - Methodological Answer (Advanced):

When spectral data conflicts, apply multi-technique cross-validation (e.g., X-ray crystallography for absolute configuration, computational modeling for peak prediction). Quantify uncertainty by repeating measurements under controlled conditions and statistically analyzing variances (e.g., confidence intervals for peak shifts) . Document contradictions in supporting information with hypotheses (e.g., solvent effects, tautomerism) .

Q. Basic: How should researchers design a reproducible synthesis protocol for this compound?

Q. Advanced: What strategies optimize reaction yield and selectivity in this compound synthesis while minimizing byproducts?

- Methodological Answer (Basic):

Outline step-by-step procedures with precise parameters (temperature, catalyst loading, reaction time). Validate purity via HPLC/GC-MS and report retention times. Reference established synthetic routes for analogous compounds to justify methodological choices . - Methodological Answer (Advanced):

Employ Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry). Use response surface methodology to model yield/selectivity trade-offs. Characterize byproducts via tandem MS and propose mechanistic pathways to refine conditions .

Q. Basic: What statistical approaches are appropriate for analyzing this compound’s bioactivity data?

Q. Advanced: How can researchers address variability in dose-response assays for this compound across different cell lines?

- Methodological Answer (Basic):

Use parametric tests (e.g., ANOVA, t-tests) for normally distributed data, and non-parametric alternatives (e.g., Mann-Whitney U) for skewed distributions. Report effect sizes and p-values with confidence intervals . - Methodological Answer (Advanced):

Apply mixed-effects models to account for inter-cell-line variability. Perform meta-analysis to pool data across studies, adjusting for batch effects and experimental biases. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. Basic: How to conduct a literature review on this compound’s pharmacological mechanisms?

Q. Advanced: How can researchers reconcile conflicting hypotheses about this compound’s target binding sites?

- Methodological Answer (Basic):

Systematically search databases (PubMed, SciFinder) using controlled vocabulary (e.g., "this compound AND pharmacokinetics"). Annotate findings in a matrix, categorizing studies by methodology, model systems, and outcomes . - Methodological Answer (Advanced):

Perform comparative molecular dynamics simulations to test competing binding hypotheses. Validate via mutagenesis studies or cryo-EM. Critically evaluate prior methodologies (e.g., radioligand vs. SPR assays) to identify technical limitations .

Q. Basic: What ethical considerations apply to in vivo studies of this compound?

Q. Advanced: How to design a longitudinal toxicity study for this compound while mitigating confounding variables?

- Methodological Answer (Basic):

Adhere to institutional guidelines for animal welfare (3Rs principles). Include control groups, randomization, and blinded assessments. Document protocols in ethics approval forms . - Methodological Answer (Advanced):

Use stratified randomization to balance covariates (e.g., age, genetic background). Apply survival analysis (Kaplan-Meier curves, Cox regression) to model time-dependent effects. Incorporate biomarker panels to distinguish drug-specific toxicity from environmental confounders .

Q. Basic: How to validate this compound’s stability under varying storage conditions?

Q. Advanced: What analytical strategies identify degradation products in this compound formulations under accelerated aging?

- Methodological Answer (Basic):

Conduct forced degradation studies (heat, light, humidity) and monitor via stability-indicating assays (e.g., UPLC with photodiode array detection). Compare degradation kinetics to ICH guidelines . - Methodological Answer (Advanced):

Use high-resolution mass spectrometry (HRMS) and NMR to structurally characterize degradation products. Apply multivariate analysis (PCA) to correlate degradation pathways with environmental factors. Propose stabilization mechanisms (e.g., excipient optimization) .

Basic: How to draft a research question exploring this compound’s therapeutic potential?

Q. Advanced: How to refine a broad hypothesis into a testable research question about this compound’s mechanism of action?

- Methodological Answer (Basic):

Frame the question using PICOT criteria: Population (e.g., specific disease models), Intervention (this compound dosage), Comparison (existing therapeutics), Outcome (efficacy metrics), Timeframe . - Methodological Answer (Advanced):

Narrow the scope via iterative hypothesis testing. For example, transform “Does this compound inhibit inflammation?” into “How does this compound modulate NF-κB signaling in macrophages at 10 μM?” Use pilot studies to define variables and power analyses to determine sample sizes .

Propiedades

IUPAC Name |

[2-(diethylamino)-1-phenylethyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-20(4-2)15-18(16-11-7-5-8-12-16)22-19(21)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXDZNOJIVOGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865203 | |

| Record name | 2-(Diethylamino)-1-phenylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25314-87-8 | |

| Record name | Elucaine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025314878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)-1-phenylethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELUCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EW9V00UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.